molecular formula C17H23BrN2O3 B581591 tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate CAS No. 1291487-19-8

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B581591
CAS No.: 1291487-19-8
M. Wt: 383.286
InChI Key: ARWWJZJCXZYSSE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals. The presence of the tert-butyl group and the bromophenyl moiety in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound to investigate the interactions of similar molecules with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the manufacturing of various products .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-(4-bromophenyl)-2-oxoethyl)piperazine-1-carboxylate is unique due to the presence of both the bromophenyl and oxoethyl groups. This combination provides distinct reactivity and potential biological activity compared to other similar compounds. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWWJZJCXZYSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716649
Record name tert-Butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-19-8
Record name 1-Piperazinecarboxylic acid, 4-[2-(4-bromophenyl)-2-oxoethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[2-(4-bromophenyl)-2-oxoethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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